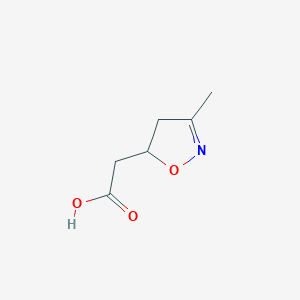

2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. The oxazole nucleus is a heterocyclic five-membered ring that seemed to be investigated in the advancement of novel compounds which shows favorable biological activities .

Synthesis Analysis

In the modern medicinal chemistry scaffold of oxazole has been intermittently satisfied as a functional lead molecule . Prominently, enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents .

Molecular Structure Analysis

The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Chemical Reactions Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond; hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Antimicrobial Activity : Researchers have investigated the antimicrobial potential of this compound. Its derivatives may serve as promising candidates for developing new antibiotics or antimicrobial agents .

- Anti-HIV Properties : Some indole derivatives, including those related to this compound, have shown anti-HIV-1 activity. Further studies could explore their potential in antiviral drug development .

Heterocyclic Chemistry

- Indole Synthesis : The construction of indoles, a significant heterocyclic system, has been a focus of chemical research. Novel synthetic methods for indole derivatives, including those containing the oxazolyl moiety, are of interest .

Biological and Pharmacological Studies

- Cell Biology : Indoles play a vital role in cell biology. Investigating their impact on cellular processes and signaling pathways could lead to valuable insights .

- Plant Hormone Analogs : Indole-3-acetic acid (IAA), a natural plant hormone, is structurally related to indole derivatives. These compounds may have applications in plant growth regulation and agriculture .

Materials Science and Organic Synthesis

- Multicomponent Reactions (MCRs) : Researchers have used multicomponent reactions to synthesize structurally diverse compounds, including 3,4-dihydro-2-oxazol-5-ylacetic acid derivatives .

Natural Product Chemistry

- Alkaloids : The indole moiety is prevalent in various alkaloids. Understanding its role in natural products can shed light on their biological activities .

Zukünftige Richtungen

Oxazole derivatives continue to be a focus in the field of medicinal chemistry due to their wide range of biological activities. The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4-2-5(10-7-4)3-6(8)9/h5H,2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOWKQQEXAMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromoimidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2562691.png)

![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2562694.png)

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2562696.png)

![N-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2562703.png)

![2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2562711.png)